molecular formula C19H15ClN6OS B2702251 N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-33-0

N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2702251
CAS No.: 863459-33-0
M. Wt: 410.88
InChI Key: MYBBSOROBVEOQF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15ClN6OS and its molecular weight is 410.88. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS Number: 863459-33-0) is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a triazole moiety, which has been associated with various pharmacological effects, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings and case studies.

The molecular formula of this compound is C19H15ClN6OSC_{19}H_{15}ClN_{6}OS with a molecular weight of 410.9 g/mol. The compound's structure includes a chlorophenyl group and a triazole-pyrimidine hybrid that may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds containing triazole and thioacetamide functionalities exhibit diverse biological activities. Specifically, studies have highlighted the following areas of activity for related compounds:

  • Anticancer Activity :
    • Triazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
    • For example, compounds similar to this compound were tested against MCF-7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) cell lines with varying degrees of effectiveness .
  • Anti-inflammatory Effects :
    • Certain triazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Anticancer Activity

A study conducted by Wang et al. demonstrated that a related triazole compound exhibited IC50 values ranging from 0.75 to 4.21 µM against various cancer cell lines including H460 and MCF-7 . The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation.

Compound NameCell LineIC50 (µM)Mechanism
Triazole Derivative AMCF-73.79Inhibition of proliferation
Triazole Derivative BA54926Induction of apoptosis
This compoundHep-2TBDTBD

Mechanistic Studies

Mechanistic studies suggest that the anticancer activity may be attributed to the compound's ability to interfere with microtubule dynamics or inhibit specific kinases such as Aurora-A . This interference can lead to cell cycle arrest and subsequent apoptosis.

Case Studies

  • Case Study on Cytotoxicity :
    • A comparative study assessed the cytotoxicity of various triazole derivatives against MCF-7 and Bel-7402 cell lines. Notably, compounds with similar structural features to this compound demonstrated enhanced cytotoxicity compared to their predecessors .
  • In Vivo Studies :
    • Preliminary in vivo studies indicated that derivatives could reduce tumor growth in xenograft models when administered at specific dosages . These findings warrant further investigation into the pharmacokinetics and therapeutic windows of such compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c1-12-2-8-15(9-3-12)26-18-17(24-25-26)19(22-11-21-18)28-10-16(27)23-14-6-4-13(20)5-7-14/h2-9,11H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBBSOROBVEOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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